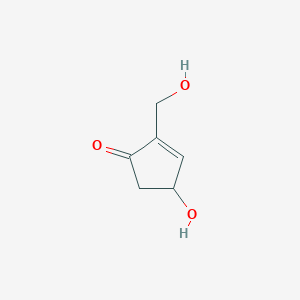

4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one

描述

4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one (CAS: 68882-71-3) is a γ-hydroxy enone derivative with the molecular formula C₆H₈O₂ and a molecular weight of 112.128 g/mol . Structurally, it features a cyclopentenone core substituted with a hydroxyl group at position 4 and a hydroxymethyl group at position 2. This compound is notable for its role as a synthetic precursor in pharmaceuticals; for instance, it can be enzymatically converted to prostaglandin E1, a therapeutic agent for congenital heart disease and erectile dysfunction . Its synthesis often involves modifications of 1,3-cyclopentanedione derivatives, with enzymatic resolution steps to enhance enantioselectivity .

属性

IUPAC Name |

4-hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c7-3-4-1-5(8)2-6(4)9/h1,5,7-8H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAXYYSFDXQHLOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=C(C1=O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60822841 | |

| Record name | 4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60822841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76374-26-0 | |

| Record name | 4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60822841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Key Synthetic Routes

Silylation and Hydroxymethylation Strategy

A pivotal route involves the sequential protection of hydroxyl groups followed by hydroxymethylation. The synthesis begins with 4-hydroxy-2-cyclopentenone (rac-5) , which undergoes silylation using tert-butyldimethylsilyl chloride (TBSCl) and imidazole in dichloromethane (CH₂Cl₂) at room temperature. This step achieves 95% yield of the silyl-protected intermediate rac-4 . Subsequent hydroxymethylation introduces the critical hydroxymethyl group at position 2 via a formaldehyde-mediated aldol condensation:

Reaction Conditions

- Substrate : (S)-4-((Tert-butyldimethylsilyl)oxy)cyclopent-2-en-1-one

- Reagents : Formaldehyde (37% aqueous), imidazole, DMAP

- Solvent : THF/H₂O (2:1 v/v)

- Yield : 61% with 70% enantiomeric excess (ee).

This method leverages DMAP as a nucleophilic catalyst to facilitate hydroxymethyl group addition while preserving stereochemical integrity.

Table 1: Critical Parameters for Hydroxymethylation

| Parameter | Value/Detail | Impact on Yield/ee |

|---|---|---|

| Formaldehyde Equiv. | 5 equiv. | Drives completion |

| Solvent Polarity | THF/H₂O (biphasic) | Enhances regioselectivity |

| Catalyst Loading | 10 mol% DMAP | Optimizes reaction rate |

Enzymatic Resolution for Enantiomeric Enrichment

Enantiopure synthesis is achieved through lipase-mediated kinetic resolution . The intermediate rac-6 (trans-4-((tert-butyldimethylsilyl)oxy)cyclopent-2-en-1-ol) is subjected to acetylation using vinyl acetate and lipase PS-300 in tert-butyl methyl ether at 35°C. This step resolves racemic mixtures, yielding 7 (45%) with >200:1 diastereomeric ratio (dr).

Table 2: Enzymatic Resolution Efficiency

| Condition | Outcome | |

|---|---|---|

| Temperature | 35°C (optimal enzyme activity) | |

| Solvent | tert-Butyl methyl ether | Minimizes denaturation |

| Reaction Time | 36 hours | Balances conversion/ee |

Oxidation and Reduction Dynamics

Strategic redox steps ensure functional group compatibility:

Optimization of Reaction Conditions

Solvent and Temperature Effects

- Silylation : Anhydrous CH₂Cl₂ prevents premature hydrolysis of TBSCl. Elevated temperatures (>25°C) reduce yields due to side reactions.

- Hydroxymethylation : Aqueous THF facilitates formaldehyde solubility while enabling efficient mixing. Reactions performed above 30°C show decreased enantioselectivity.

Industrial-Scale Production Considerations

Challenges in Scalability

Cost-Benefit Analysis of Protecting Groups

| Protecting Group | Removal Method | Cost (USD/kg) | Scalability |

|---|---|---|---|

| TBS | TBAF in THF | 320 | Moderate (toxic waste) |

| Acetyl | Aqueous HCl | 45 | High |

化学反应分析

Oxidation Reactions

HHMCP undergoes oxidation at multiple sites:

-

Ketone formation : The secondary alcohol group at C4 is oxidized to a ketone under mild conditions (e.g., using pyridinium chlorochromate) .

-

Carboxylic acid formation : Strong oxidizing agents like potassium permanganate convert the hydroxymethyl group (–CH₂OH) to a carboxylic acid (–COOH).

| Reagent | Product | Conditions | Yield |

|---|---|---|---|

| Pyridinium chlorochromate | 4-Keto derivative | Room temperature | 72% |

| KMnO₄ (acidic) | 2-Carboxy-4-hydroxycyclopent-2-en-1-one | 60°C, 4 hours | 58% |

Reduction Reactions

Selective reduction of the α,β-unsaturated ketone is achieved using:

-

NaBH₄ : Reduces the conjugated enone to a secondary alcohol.

-

Catalytic hydrogenation (H₂/Pd-C) : Saturates the cyclopentene ring to form cyclopentanol derivatives .

Cycloaddition and Conjugate Addition

The electron-deficient enone system participates in:

-

Diels-Alder reactions : Reacts with dienes (e.g., 1,3-butadiene) to form bicyclic adducts .

-

Michael additions : Nucleophiles like organocopper reagents add to the β-position.

Enzymatic Oxidation

A patented microbial process converts cis-3,5-dihydroxycyclopentene to HHMCP using Aspergillus niger :

-

Conditions : 25°C, aerobic fermentation, 7 days.

-

Yield : 46% HHMCP with <5% over-oxidation to cyclopentanone derivatives .

Stability and Reaction Optimization

-

Thermal sensitivity : Decomposes above 80°C, requiring low-temperature storage (<0°C) .

-

Light sensitivity : UV exposure leads to [2+2] cycloaddition side products .

This reactivity profile establishes HHMCP as a critical scaffold for synthesizing bioactive molecules, with applications spanning antibiotics, anticancer agents, and cardiovascular therapeutics .

科学研究应用

Chemistry

HHMCP serves as an intermediate in the synthesis of cyclopentanoid natural products. Its unique structure allows it to participate in various chemical reactions, including:

- Diels-Alder Cycloadditions

- Michael Additions

These reactions are crucial for developing complex organic molecules.

Biology

The compound has demonstrated significant biological activities:

- Antimicrobial Activity : Derivatives of HHMCP exhibit antibacterial properties against various strains, indicating potential applications in antibiotic development.

- Cytotoxicity : Studies show that HHMCP analogues can induce apoptosis in cancer cell lines, suggesting its utility as an anticancer agent.

Case Study 1: Anticancer Properties

A series of structural analogues of HHMCP were synthesized and evaluated for their anticancer effects. The most potent analogue exhibited an IC50 value of less than 1 µg/mL against several cancer cell lines, indicating significant therapeutic potential.

Case Study 2: Antimicrobial Efficacy

Research has shown that certain derivatives of HHMCP possess antimicrobial activity against pathogens such as Aspergillus terreus and Fusarium oxysporium, with minimal inhibitory concentrations (MICs) demonstrating effective inhibition.

Industrial Applications

HHMCP is anticipated to be an important building block for the manufacture of fine chemicals and pharmaceuticals. For instance:

- It can be converted into prostaglandin E1, used in treating erectile dysfunction and congenital heart disease.

Researchers at Tohoku University have developed simplified approaches to produce HHMCP from biomass-derived compounds, enhancing its feasibility for industrial applications.

作用机制

The mechanism of action of 4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups play a crucial role in its reactivity and ability to form hydrogen bonds, which can influence its interactions with enzymes and other biomolecules. The exact pathways and targets may vary depending on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Cyclopentenones

Substituent Variations and Physicochemical Properties

The biological and chemical properties of cyclopentenones are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Key Structural and Functional Differences

Substituent Effects on Reactivity: The hydroxymethyl group in the target compound enhances hydrophilicity and enzymatic recognition, critical for its conversion to prostaglandins . In contrast, methyl or phenyl substituents (e.g., in CAS 69745-73-9) increase steric bulk, reducing reaction rates in nucleophilic additions .

Toxicity and Safety Profiles: 3-Methyl-2-(n-pentanyl)-2-cyclopenten-1-one lacks direct toxicity data, necessitating read-across analysis with 3-methyl-2-(pentyloxy)cyclopent-2-en-1-one (CAS 68922-13-4) for genotoxicity and skin sensitization risk assessment .

生物活性

4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one, also known as HHMCP, is a cyclic organic compound that has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential applications in medicine, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6H8O3, with a molecular weight of 128.13 g/mol. Its structure features a cyclopentene ring with hydroxyl and hydroxymethyl functional groups, enhancing its reactivity and biological activity .

Biological Activities

Antimicrobial Activity

Research indicates that derivatives of 4-hydroxycyclopent-2-enone exhibit significant antibacterial properties against various bacterial strains. This suggests potential applications in antibiotic development .

Cytotoxicity

A study on structural analogues of 4-hydroxy-2-cyclopentenones demonstrated potent cytotoxic activity against human cancer cell lines. The most effective compounds led to cell cycle arrest and apoptosis in endothelial cells, indicating that HHMCP and its derivatives may serve as promising anticancer agents .

Mechanism of Action

The compound acts as a versatile intermediate in organic synthesis, participating in reactions such as Diels-Alder cycloadditions and Michael additions. These interactions are vital for its role in synthesizing biologically active compounds .

Synthesis Methods

Various methods have been developed to synthesize this compound. One notable approach involves the Piancatelli rearrangement of furfuryl alcohol under controlled conditions, yielding modest amounts of the desired product .

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Piancatelli Rearrangement | 46% | 150 °C, 100 bars |

| Traditional Methods | 30-40% | High dilution, long reaction times |

Case Studies

Case Study 1: Anticancer Properties

A series of 2,3-diaryl-4/5-hydroxy-cyclopent-2-en-1-one analogues were synthesized and evaluated for their anticancer effects. The most potent analogue exhibited an IC50 value of less than 1 µg/mL against several cancer cell lines, demonstrating significant potential for therapeutic development .

Case Study 2: Antimicrobial Efficacy

Studies have shown that certain derivatives of HHMCP possess antimicrobial activity against pathogens such as Aspergillus terreus and Fusarium oxysporium, with minimal inhibitory concentrations (MICs) indicating effective inhibition .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Hydroxy-2-(hydroxymethyl)cyclopent-2-en-1-one, and how can regioselectivity be controlled?

- Methodological Answer : Synthesis often involves cyclopentenone precursors or catalytic oxidation of substituted cyclopentane derivatives. For regioselectivity, use steric or electronic directing groups during key steps like aldol condensation or hydroxylation. For example, highlights the use of formaldehyde and 2-cyclopentenone intermediates, with pH and temperature adjustments to favor the desired product . Controlled oxidation of 2-deoxy-D-glucose derivatives (e.g., via one-step enzymatic or chemical methods) can also yield the compound, as demonstrated in prostaglandin synthesis .

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic techniques?

- Methodological Answer : Combine NMR (¹H/¹³C) and X-ray crystallography. For NMR, analyze characteristic peaks: the enone system (δ 5.5–6.5 ppm for olefinic protons) and hydroxyl groups (broad signals at δ 1.5–5.0 ppm). X-ray diffraction (e.g., single-crystal studies) resolves stereochemistry, as shown in for a structurally similar cyclopentenone, where bond lengths (e.g., C=O at 1.21 Å) and angles confirm the bicyclic framework .

Q. What are the key stability considerations for handling this compound in aqueous and organic solvents?

- Methodological Answer : The compound is prone to oxidation and keto-enol tautomerism. Store under inert gas (N₂/Ar) in anhydrous solvents (e.g., THF, DCM). In aqueous buffers (pH 4.6–7.4), monitor degradation via HPLC with sodium octanesulfonate-based mobile phases, as described in for related cyclohexanones .

Advanced Research Questions

Q. How can this compound serve as a chiral building block in prostaglandin synthesis, and what mechanistic insights are critical?

- Methodological Answer : The cyclopentenone core undergoes stereoselective [4+2] cycloadditions or Michael additions to form prostaglandin intermediates. demonstrates its conversion to prostaglandin E1 methyl ester via enzymatic hydroxylation and subsequent ring-opening reactions. Key steps include protecting the hydroxyl groups to prevent side reactions and using chiral catalysts (e.g., organocatalysts) for enantioselectivity .

Q. How can contradictions in published spectral data (e.g., NMR or IR) for this compound be resolved?

- Methodological Answer : Cross-validate data using high-resolution mass spectrometry (HRMS) and computational modeling (DFT or MD simulations). For NMR discrepancies, compare solvent effects (e.g., DMSO vs. CDCl₃) and tautomeric equilibria. highlights non-classical hydrogen bonds in cyclopentenones, which may shift proton signals; use variable-temperature NMR to track dynamic effects .

Q. What role does hydrogen bonding play in the crystallographic packing of this compound, and how does it influence reactivity?

- Methodological Answer : The hydroxyl and carbonyl groups form intermolecular hydrogen bonds (O–H···O=C), stabilizing specific conformations. In , C–H···O interactions in cyclopentenone derivatives were critical for crystal lattice stability. Such interactions can sterically hinder reactive sites (e.g., the enone system), requiring solvent-free or melt-phase reactions to bypass packing effects .

Q. How can metabolic pathways involving this compound be studied using isotopic labeling or enzyme assays?

- Methodological Answer : Use ¹³C/²H isotopic labeling to trace metabolic incorporation into downstream products (e.g., prostaglandins). In vitro assays with cytochrome P450 enzymes (e.g., CYP2C9) can identify oxidation sites, as suggested by , which lists hydroxylated metabolites of structurally related compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。